Lansoprazole Sulfide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

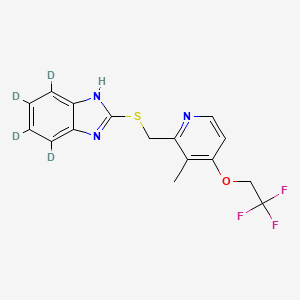

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-10-13(20-7-6-14(10)23-9-16(17,18)19)8-24-15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLMSUZHFPSFC-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)SCC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662053 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216682-38-0 | |

| Record name | 2-({[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)(4,5,6,7-~2~H_4_)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of Lansoprazole Sulfide-d4

An In-depth Technical Guide on the Physicochemical Properties of Lansoprazole Sulfide-d4

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated metabolite of Lansoprazole. The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.

Core Physicochemical Data

This compound is the deuterated form of Lansoprazole Sulfide, an active metabolite of the proton pump inhibitor Lansoprazole.[1][2] The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, formulation, and analytical characterization.

| Property | Value | Citations |

| Chemical Name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-d4 | [3][4][5] |

| Synonyms | AG 1777-d4, H 225/18-d4, K 1252-d4 | [3][4][5] |

| CAS Number | 1216682-38-0 | [3][6][7] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃OS | [3][6][8][9] |

| Molecular Weight | 357.39 g/mol | [3][5][9] |

| Appearance | White to Off-White Solid | [3][10] |

| Melting Point | 145-147°C | [6] |

Solubility and Storage

Solubility is a critical parameter for in-vitro assays, formulation development, and analytical method development.

| Property | Details | Citations |

| Solubility | Soluble in Dichloromethane and Methanol. Slightly soluble in DMSO. | [6][10] |

| Storage | Recommended long-term storage at -20°C. May be stored at room temperature for short periods. | [6] |

| Handling | For maximum product recovery, centrifuge the original vial before removing the cap. | [6] |

Experimental Protocols

The following sections detail standardized methodologies for determining key physicochemical properties of pharmaceutical compounds like this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, established by Higuchi and Connors, is the gold-standard for determining the equilibrium solubility of a compound and is considered the most reliable approach for sparingly soluble substances.[11][12][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until thermodynamic equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified to determine its solubility.[13]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the chosen solvent or buffer system (e.g., pH 1.2, 4.5, 6.8 as recommended by WHO guidelines for BCS classification).[14] The presence of undissolved solid must be visually confirmed.[12][14]

-

Equilibration: Seal the vials and place them in a mechanical agitator (e.g., orbital shaker) set to a constant temperature (e.g., 25°C or 37°C).[12][13] Agitate the samples for a sufficient duration to reach equilibrium, typically between 24 and 72 hours.[12][14] The system is considered at equilibrium when sequential measurements of the solute concentration show no significant deviation.[14]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a controlled speed and time or by filtration using a suitable membrane filter that does not adsorb the compound.[13]

-

Quantification: Carefully sample the clear supernatant. If necessary, dilute the aliquot with a suitable solvent.[13] Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

-

Replicates: All measurements should be performed in at least triplicate to ensure reproducibility.[14]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability-Indicating HPLC Method for Related Substances

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and separating it from potential impurities or degradants. The following protocol is a representative example based on established methods for Lansoprazole and its intermediates.[15][16]

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 stationary phase is commonly used, and a mobile phase gradient allows for the effective elution and separation of the main compound from its related substances. Detection is typically performed using a UV detector at a wavelength where the analyte absorbs strongly.

Methodology:

-

Chromatographic System:

-

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and diode array detector.[16]

-

Column: Zorbax Eclipse XDB-C18 (250 mm length, 4.6 mm internal diameter, 5 µm particle size) or equivalent.[16]

-

Column Temperature: 45°C.[16]

-

Detection Wavelength: 260 nm.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Injection Volume: 20 µL.[15]

-

-

Reagents and Solutions:

-

Gradient Elution Program:

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to achieve a known final concentration (e.g., 10 µg/mL).[15]

-

Test Solution: Prepare the sample to be analyzed in the diluent to a similar target concentration.

-

-

Analysis and System Suitability:

Caption: General Workflow for HPLC Analysis of Related Substances.

Metabolic Pathway Context

Lansoprazole undergoes extensive metabolism in the liver, primarily by the cytochrome P450 system (CYP2C19 and CYP3A4). One of the key metabolic transformations is the reduction of the sulfoxide group of Lansoprazole to form Lansoprazole Sulfide. This sulfide metabolite can then be further metabolized. This compound, as a labeled analog, is crucial for tracing and quantifying these metabolic pathways.

Caption: Simplified Metabolic Pathway of Lansoprazole.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. esschemco.com [esschemco.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. This compound | 1216682-38-0 [chemicalbook.com]

- 8. clearsynth.com [clearsynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. who.int [who.int]

- 15. granthaalayahpublication.org [granthaalayahpublication.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Lansoprazole Sulfide-d4 (CAS: 1216682-38-0) for Research and Development

Introduction: Lansoprazole is a widely used proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by targeting the H+/K+-ATPase in parietal cells.[1][2] Its therapeutic applications include treating gastroesophageal reflux disease (GERD), peptic ulcers, and participating in the eradication of Helicobacter pylori.[1][3] The clinical efficacy and pharmacokinetic profile of Lansoprazole are heavily influenced by its metabolism, primarily mediated by cytochrome P450 enzymes into several derivatives, including Lansoprazole Sulfide.[1][4]

Lansoprazole Sulfide-d4 (CAS: 1216682-38-0) is the stable, deuterium-labeled isotopologue of Lansoprazole Sulfide. The incorporation of four deuterium atoms results in a higher molecular weight without significantly altering its chemical properties. This key feature makes it an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), pharmacodynamic (PD), and metabolic studies of Lansoprazole, ensuring accuracy and precision in quantifying the parent drug and its metabolites in biological matrices.[5]

Core Compound Data and Physicochemical Properties

This compound is a white to off-white solid.[6][7] Its fundamental properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1216682-38-0 | [7][8][9][10][11] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃OS | [6][9][10] |

| Molecular Weight | 357.39 g/mol | [6][10] |

| Melting Point | 145-147°C | [6] |

| Appearance | White to Off-White Solid | [6][7] |

| Purity | ≥99% (atom D); ≥99% (HPLC) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Storage Conditions | -20°C Freezer | [6][12] |

| Synonyms | AG 1777-d4; H 225/18-d4; K 1252-d4 | [7] |

Biological Context and Key Pathways

Understanding the metabolic fate of Lansoprazole is crucial for interpreting pharmacokinetic data. The drug undergoes extensive hepatic metabolism, primarily through two cytochrome P450 isoenzymes.

2.1. Lansoprazole Metabolism Lansoprazole is metabolized in the liver by CYP3A4 to form Lansoprazole Sulfide and Lansoprazole Sulfone.[4] Concurrently, CYP2C19 metabolizes it to 5-hydroxylansoprazole.[4] The genetic polymorphism of CYP2C19 can lead to significant inter-individual variability in Lansoprazole plasma concentrations, affecting both efficacy and safety.

Caption: Metabolic pathway of Lansoprazole via CYP3A4 and CYP2C19 enzymes.

2.2. Lansoprazole-Induced Signaling Beyond its role as a PPI, Lansoprazole can induce the expression of the antioxidant protein Heme Oxygenase-1 (HO-1) and Ferritin.[2] This induction is independent of its acid-suppressing effects and occurs through a signaling pathway involving Phosphatidylinositol 3-kinase (PI3K). This pathway can be blocked by inhibitors such as LY294002, indicating a specific molecular mechanism that may contribute to the drug's gastroprotective effects.[2]

Caption: Lansoprazole-induced Heme Oxygenase-1 (HO-1) signaling pathway.

Experimental Protocols and Methodologies

The primary application of this compound is as an internal standard in bioanalytical assays. Below are representative protocols relevant to its use.

3.1. General Bioanalytical Workflow for Pharmacokinetic Studies Quantitative analysis of Lansoprazole and its metabolites from biological samples (e.g., plasma, tissue homogenates) typically follows a standardized workflow. The inclusion of this compound during sample preparation is critical for correcting analytical variability.

Caption: Bioanalytical workflow for pharmacokinetic analysis using an internal standard.

3.2. UPLC Method for Lansoprazole and Related Substances A validated stability-indicating UPLC method is essential for separating Lansoprazole from its process-related impurities and degradation products.[13] This method can be adapted for the quantification of its metabolites.

-

Instrumentation: Waters Acquity UPLC system with a photodiode array detector.

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v).[13]

-

Mobile Phase B: Methanol and acetonitrile (50:50 v/v).[13]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.[13]

-

Detection Wavelength: 285 nm.[13]

-

Injection Volume: 1.0 µL.

-

Gradient Program:

-

Time (min): 0, 1, 5, 10, 12, 13, 13.1, 15

-

% Mobile Phase B: 35, 35, 60, 60, 80, 80, 35, 35

-

3.3. LC-MS/MS Quantification of Lansoprazole Sulfide in Biological Matrices For high-sensitivity pharmacokinetic studies, an LC-MS/MS method is employed. A published study details a method for quantifying Lansoprazole and Lansoprazole Sulfide in rat plasma and lung homogenates, which serves as a blueprint.[14][15]

-

Sample Preparation:

-

Thaw biological samples (plasma or lung homogenate) on ice.

-

To a 100 µL aliquot, add an appropriate concentration of this compound (as internal standard) in acetonitrile.

-

Vortex to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Conditions: A C18 analytical column with gradient elution using mobile phases containing formic acid in water and acetonitrile is typically used to achieve separation.

-

Mass Spectrometry:

-

Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.

-

MRM Transitions (Hypothetical):

-

Lansoprazole Sulfide: Precursor ion (e.g., m/z 354.1) → Product ion (e.g., m/z 188.1)

-

This compound (IS): Precursor ion (e.g., m/z 358.1) → Product ion (e.g., m/z 192.1)

-

-

Data Analysis: The concentration of Lansoprazole Sulfide is determined by calculating the peak area ratio relative to the this compound internal standard and comparing it against a standard calibration curve.

-

The following table summarizes key parameters for a typical LC-MS/MS method.

| Parameter | Description |

| Instrumentation | Triple Quadrupole Mass Spectrometer coupled with a UPLC system |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Internal Standard | This compound |

| LLOQ | Lower Limit of Quantification, typically in the low ng/mL range.[16] |

| Calibration Range | e.g., 20 - 4000 ng/mL.[16] |

| Matrix | Plasma, Lung Homogenates.[14] |

| Pharmacokinetic Sampling | Blood samples collected at predose, 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose.[16] |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. esschemco.com [esschemco.com]

- 8. This compound | 1216682-38-0 [chemicalbook.com]

- 9. clearsynth.com [clearsynth.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. glpbio.com [glpbio.com]

- 13. A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lansoprazole-sulfide, pharmacokinetics of this promising anti-tuberculous agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetic Profiles of Lansoprazole in Patients With Morbid Obesity Post‐Roux‐en‐Y Gastric Bypass Surgery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Deuterium-Labeled Lansoprazole Sulfide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, metabolic pathways, and research applications of deuterium-labeled lansoprazole sulfide. Designed for a scientific audience, this document provides detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its use in drug discovery and development.

Introduction to Deuterium-Labeled Compounds

Deuterium-labeled compounds are powerful tools in pharmaceutical research. The substitution of hydrogen with its stable isotope, deuterium, can lead to significant changes in a molecule's metabolic fate due to the kinetic isotope effect. This effect can slow down metabolic processes, leading to a longer half-life, increased exposure, and potentially altered pharmacological profiles. These properties make deuterated compounds invaluable for pharmacokinetic studies, as internal standards in bioanalytical assays, and as novel therapeutic agents with improved properties.

Lansoprazole, a widely used proton pump inhibitor, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4. One of its metabolites is lansoprazole sulfide. The deuterium-labeled version, lansoprazole sulfide-d4, serves as a crucial tool for researchers studying the metabolism and pharmacokinetics of lansoprazole and its derivatives.

Data Presentation

Properties of Deuterium-Labeled Lansoprazole Sulfide

The following table summarizes the key properties of commercially available deuterium-labeled lansoprazole sulfide (this compound).

| Property | Value | Reference |

| Chemical Purity (HPLC) | 99.7% | [1] |

| Isotopic Purity (atom % D) | 99% | [1] |

| Appearance | White solid | [1] |

| Molecular Formula | C₁₆H₁₀D₄F₃N₃OS | [1] |

| Molecular Weight | 357.39 g/mol | [1] |

Illustrative Synthesis Yield

| Reaction | Reported Yield |

| (S)-Lansoprazole from Lansoprazole Sulfide | 67.3 - 68.1% |

Note: This yield is for the non-deuterated analog and serves as an illustrative example.

Pharmacokinetic Parameters of Lansoprazole and its Metabolites (Non-Deuterated)

The following table presents the pharmacokinetic parameters of orally administered lansoprazole and its primary metabolites in healthy Chinese male subjects. This data provides a baseline for understanding the disposition of the parent compound.

| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀-₂₄ (ng·h/mL) |

| Lansoprazole | 1047 (± 344) | 2.0 (± 0.7) | 3388 (± 1484) |

| 5-hydroxy Lansoprazole | 111.2 (± 41.8) | 2.1 (± 0.8) | 317.0 (± 81.2) |

| Lansoprazole Sulfone | 66.6 (± 52.9) | 1.9 (± 0.8) | 231.9 (± 241.7) |

Data presented as mean (± SD).[2]

Disclaimer: Direct comparative pharmacokinetic data for deuterium-labeled lansoprazole sulfide versus its non-deuterated counterpart is not currently available in the public literature.

Potential Effects of Deuteration on Pharmacokinetic Parameters

Deuteration can significantly alter the pharmacokinetic profile of a drug. The table below outlines the general, theoretically expected effects.

| Pharmacokinetic Parameter | Potential Effect of Deuteration | Rationale |

| Metabolic Clearance (CL) | Decrease | The kinetic isotope effect can slow the rate of metabolism by cytochrome P450 enzymes.[3] |

| Area Under the Curve (AUC) | Increase | A decrease in clearance leads to higher systemic exposure.[3] |

| Maximum Concentration (Cmax) | Increase or No Change | Dependent on the balance between absorption and first-pass metabolism. |

| Time to Maximum Concentration (Tmax) | No Significant Change | Generally, absorption rates are not significantly affected by deuteration. |

| Half-life (t½) | Increase | Slower metabolism leads to a longer elimination half-life.[3] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[4] This process leads to the formation of several metabolites, including 5-hydroxylansoprazole and lansoprazole sulfone.[4] The sulfide metabolite is also formed during this biotransformation.

General Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of a compound like lansoprazole using human liver microsomes. This process is fundamental to understanding a drug's metabolic stability and identifying the enzymes involved.

References

- 1. esschemco.com [esschemco.com]

- 2. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

Navigating the Stability of Lansoprazole Sulfide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for Lansoprazole Sulfide-d4, a critical deuterated metabolite of the proton pump inhibitor Lansoprazole. Understanding the stability profile of this compound is paramount for its accurate use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical preparations. This guide synthesizes available data on its storage, handling, degradation pathways, and the analytical methods used to assess its stability.

Core Stability and Storage Recommendations

This compound, like its non-deuterated counterpart, requires careful handling and storage to prevent degradation. The following recommendations are based on available technical data sheets and stability studies of closely related compounds.

Storage Conditions Summary

| Form | Condition | Recommended Temperature | Duration |

| Solid (Powder) | Long-term | -20°C | Up to 3 years[1] |

| Short-term | Room Temperature | Acceptable for short periods[2] | |

| In Solvent | Long-term | -80°C | Up to 6 months[1] |

| Short-term | -20°C | Up to 1 month[1] |

Key Stability Considerations:

-

pH Sensitivity: Lansoprazole and its metabolites are known to be labile in acidic conditions.[3][4] The degradation process is accelerated in acidic mediums, leading to the formation of various degradation products.[5][6] Conversely, they exhibit greater stability in neutral to basic conditions.

-

Oxidation: The sulfide moiety is susceptible to oxidation. Forced degradation studies on Lansoprazole have shown that it degrades under oxidative stress, for instance, in the presence of hydrogen peroxide.[7] This suggests that this compound should be protected from oxidizing agents.

-

Light Sensitivity: While Lansoprazole has been reported to be sensitive to light, specific photostability data for this compound is limited. As a general precaution, it is advisable to store the compound in light-resistant containers.

-

Incompatibilities: The compound should not be stored with strong acids, alkalis, or strong oxidizing/reducing agents.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific quantitative data for this compound is scarce, studies on Lansoprazole and Lansoprazole Sulfide provide valuable insights into potential degradation pathways.

Summary of Forced Degradation Conditions and Major Degradants (of Lansoprazole)

| Stress Condition | Reagents/Conditions | Major Degradation Products |

| Acidic Hydrolysis | 0.1 N to 2 N HCl, Reflux at 60°C for 8 hours[5] | Lansoprazole Sulfide, Benzimidazole derivatives[3][4][5] |

| Basic Hydrolysis | 0.1 N to 2 N NaOH, Reflux at 60°C for 8 hours[5] | A novel impurity with a higher molecular weight has been reported for Lansoprazole[5][6] |

| Oxidative Degradation | Hydrogen Peroxide | Lansoprazole Sulfone and N-oxide derivatives[7] |

| Thermal Degradation | High Temperature | Generally stable[8] |

| Photolytic Degradation | Exposure to UV or fluorescent light | Generally stable[8] |

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Lansoprazole Sulfide

This protocol is adapted from a validated method for determining related substances in Lansoprazole Sulfide.[9][10]

1. Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size)[9][10]

-

Mobile Phase: A gradient mixture of a mass-compatible buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).[9][10]

-

Column Temperature: 25°C[10]

-

Injection Volume: 10 µL

2. Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Test Solution: Prepare the sample to be tested in the same diluent and at a similar concentration to the standard solution.

3. Forced Degradation Sample Preparation:

-

Acid Degradation: Reflux the drug substance in 0.1 N HCl at 60°C for a specified period. Neutralize the solution before dilution and injection.

-

Base Degradation: Reflux the drug substance in 0.1 N NaOH at 60°C for a specified period. Neutralize the solution before dilution and injection.

-

Oxidative Degradation: Treat the drug substance solution with a solution of hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) or in a photostability chamber.

4. Analysis:

-

Inject the prepared solutions into the HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (this compound).

-

The method is considered stability-indicating if all degradation products are well-resolved from the parent peak and from each other.

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the processes involved in stability testing and the mechanism of action of the parent compound, the following diagrams are provided.

Caption: Workflow for Forced Degradation Study of this compound.

Caption: Mechanism of Action of Lansoprazole and its Antioxidant Signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Degradation of lansoprazole and omeprazole in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unina.it [iris.unina.it]

- 5. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]

- 6. jfda-online.com [jfda-online.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide | International Journal of Science and Technology Research Archive [sciresjournals.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Lansoprazole Sulfide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole Sulfide-d4 is the deuterated stable isotope-labeled form of Lansoprazole Sulfide. Lansoprazole Sulfide is a primary and active metabolite of Lansoprazole, a widely used proton pump inhibitor (PPI). While Lansoprazole is known for its potent inhibition of gastric H+/K+ ATPase, its metabolite, Lansoprazole Sulfide, has garnered significant attention for its distinct biological activities, particularly its promising anti-tuberculous properties. The deuterium labeling in this compound makes it an invaluable tool in pharmacokinetic studies and as an internal standard in analytical assays, ensuring precise quantification. This guide provides a comprehensive overview of the biological activity of Lansoprazole Sulfide, with the understanding that the deuterated form (d4) is expected to exhibit analogous biological effects. The primary focus will be on its anti-mycobacterial activity, with additional insights into its effects on other cellular targets.

Quantitative Biological Data

The biological activity of Lansoprazole Sulfide has been quantified in several key studies. The following tables summarize the available data.

Table 1: Anti-mycobacterial Activity of Lansoprazole Sulfide

| Assay Type | Organism/System | Parameter | Value | Reference(s) |

| Broth Microdilution | Mycobacterium tuberculosis | IC50 | 0.46 µM | [1][2][3] |

| Intracellular Assay | Mycobacterium tuberculosis in fibroblasts | IC50 | 0.59 µM | [1][2][3] |

| Inverted Membrane Vesicle (IMV) Acidification Assay | Mycobacterium smegmatis | IC50 | ~860 nM | [4] |

Table 2: Pharmacokinetic Parameters of Lansoprazole Sulfide in Rats

| Administration Route | Dose | Tissue | Peak Concentration (Cmax) | Reference(s) |

| Intraperitoneal (i.p.) | 15 mg/kg | Plasma | 7841.1 ng/mL | [5] |

| Intraperitoneal (i.p.) | 15 mg/kg | Lung | 9761.2 ng/mL | [5] |

Mechanism of Action

Lansoprazole Sulfide exhibits a multi-target profile, with its most profound and well-characterized activity being the inhibition of the mycobacterial respiratory chain.

Inhibition of Mycobacterial Respiratory Supercomplex III₂IV₂

The primary anti-tuberculous mechanism of Lansoprazole Sulfide is the inhibition of the cytochrome bc1 complex (Complex III) within the respiratory supercomplex III₂IV₂ of mycobacteria.[6] This supercomplex is crucial for cellular respiration and ATP synthesis.[4] Lansoprazole Sulfide binds to the Q₀ cavity of the QcrB subunit of Complex III, effectively blocking the oxidation of menaquinol.[6][7] This inhibition disrupts the electron transport chain, leading to a collapse of the proton motive force and ultimately, bacterial cell death.[6] High-resolution cryo-electron microscopy has elucidated the binding mode of Lansoprazole Sulfide within this complex.[7]

Figure 1. Mechanism of Lansoprazole Sulfide action on the mycobacterial respiratory chain.

Other Biological Activities

Beyond its anti-mycobacterial effects, Lansoprazole and its metabolites have been shown to interact with other cellular targets:

-

Inhibition of Fatty Acid Synthase (FASN): Lansoprazole has been identified as an inhibitor of the thioesterase domain of FASN, an enzyme overexpressed in many cancer cells.[8] A hydroxylated metabolite, 5-Hydroxy Lansoprazole Sulfide, was found to be even more active and inhibits the enoyl reductase domain of FASN.[8] This suggests that Lansoprazole and its metabolites may have potential as anti-cancer agents by disrupting lipid metabolism in tumor cells.

-

Inhibition of Chloride Channels: Lansoprazole and its activated sulfenamide form can block swelling-dependent chloride channels (IClswell).[9][10] This action, in conjunction with its effect on the proton pump, could contribute to the overall reduction of gastric acid secretion.[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of Lansoprazole Sulfide.

Determination of Anti-mycobacterial Activity (IC₅₀)

A common method for determining the in vitro anti-mycobacterial activity is the microplate Alamar Blue assay (MABA).

Protocol Overview:

-

Preparation of Reagents: Prepare a stock solution of Lansoprazole Sulfide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in mycobacterial growth medium (e.g., 7H9 broth).

-

Bacterial Culture: Grow Mycobacterium tuberculosis to mid-log phase and dilute to a standardized inoculum.

-

Assay Setup: In a 96-well microplate, add the bacterial inoculum to wells containing the serially diluted Lansoprazole Sulfide. Include positive (bacteria only) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for an additional 24 hours.

-

Data Acquisition: Measure fluorescence or absorbance to determine cell viability. The IC₅₀ is calculated as the concentration of the compound that inhibits bacterial growth by 50% compared to the control.

Figure 2. Workflow for determining the anti-mycobacterial IC₅₀ of Lansoprazole Sulfide.

Pharmacokinetic Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Lansoprazole Sulfide and its deuterated form in biological matrices.

Protocol Overview:

-

Sample Preparation:

-

Thaw plasma or tissue homogenate samples.

-

Add an internal standard (this compound is used for the quantification of Lansoprazole Sulfide, and a different standard would be needed for the d4 variant itself).

-

Precipitate proteins using a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a reverse-phase C18 column.

-

Use a mobile phase gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) to separate the analyte from other matrix components.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Figure 3. Workflow for the pharmacokinetic analysis of Lansoprazole Sulfide using LC-MS/MS.

Structural Analysis by Cryo-Electron Microscopy

Cryo-EM has been instrumental in visualizing the interaction of Lansoprazole Sulfide with its molecular target in mycobacteria.

Protocol Overview:

-

Sample Preparation: Purify the mycobacterial respiratory supercomplex III₂IV₂. Incubate the purified complex with Lansoprazole Sulfide.

-

Grid Preparation: Apply the complex-ligand solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze in liquid ethane to vitrify the sample.

-

Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform motion correction on the raw movie frames.

-

Estimate the contrast transfer function.

-

Automatically pick individual particle images.

-

Perform 2D and 3D classification to sort the particles into homogenous classes.

-

-

3D Reconstruction: Generate a high-resolution 3D map of the supercomplex with the bound Lansoprazole Sulfide from the final set of classified particles.

-

Model Building and Refinement: Build an atomic model into the cryo-EM density map and refine it to obtain the final structure.

Conclusion

This compound is a critical analytical tool for studying the pharmacokinetics of its non-deuterated counterpart, Lansoprazole Sulfide. The biological activity of Lansoprazole Sulfide is of significant interest, particularly its potent inhibitory effect on the respiratory chain of Mycobacterium tuberculosis. This unique mechanism of action, distinct from its parent compound's proton pump inhibition, positions Lansoprazole Sulfide as a promising lead for the development of new anti-tuberculosis therapies. Further research into its effects on other targets, such as FASN, may reveal additional therapeutic applications. The methodologies outlined in this guide provide a foundation for researchers to further explore the multifaceted biological profile of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition mechanism of potential antituberculosis compound lansoprazole sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Therapeutic Activity of the Lansoprazole Metabolite 5-Hydroxy Lansoprazole Sulfide in Triple-Negative Breast Cancer by Inhibiting the Enoyl Reductase of Fatty Acid Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publications 2017 [publications-dev.scilifelab-2-prod.sys.kth.se]

- 9. researchgate.net [researchgate.net]

- 10. The gastric H,K-ATPase blocker lansoprazole is an inhibitor of chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lansoprazole in Human Plasma using Lansoprazole Sulfide-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of lansoprazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes Lansoprazole Sulfide-d4, a deuterated analog of a major metabolite of lansoprazole, as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies or therapeutic drug monitoring of lansoprazole.

Introduction

Lansoprazole is a proton pump inhibitor that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related disorders.[1] Accurate determination of lansoprazole concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[2] Lansoprazole Sulfide is a known metabolite of lansoprazole.[3] Its deuterated form, this compound, is an ideal internal standard due to its similar chemical properties and chromatographic behavior to the analyte, while being mass-distinguishable. This application note provides a detailed protocol for the extraction and quantification of lansoprazole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Lansoprazole (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Human Plasma (K2-EDTA)

-

Ultrapure Water

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera series or equivalent)

-

Tandem Mass Spectrometer (e.g., Shimadzu LCMS-8060 or equivalent) equipped with an Electrospray Ionization (ESI) source.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepared by dissolving lansoprazole and this compound in methanol.

-

Working Standard Solutions: Prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to obtain a series of concentrations for the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Prepared by diluting the this compound stock solution in 50:50 (v/v) acetonitrile/water.

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of the Internal Standard Spiking Solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Lansoprazole: m/z 370.1 → 252.1this compound: m/z 358.4 → 240.1 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of lansoprazole in human plasma. The use of this compound as an internal standard ensured the reliability of the results. The following tables summarize the expected performance characteristics of the assay.

Table 1: Calibration Curve for Lansoprazole

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |

| 1 | 0.012 | 98.5 | 4.2 |

| 5 | 0.061 | 101.2 | 3.1 |

| 20 | 0.245 | 100.5 | 2.5 |

| 100 | 1.23 | 99.8 | 1.8 |

| 500 | 6.15 | 99.1 | 1.5 |

| 1000 | 12.32 | 100.9 | 1.2 |

The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (% CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (% CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 5.8 | 102.3 | 6.5 | 101.7 |

| Low | 3 | 4.1 | 98.9 | 5.2 | 99.5 |

| Mid | 150 | 2.9 | 100.8 | 3.8 | 100.2 |

| High | 800 | 2.1 | 99.4 | 3.1 | 99.8 |

The intra- and inter-day precision and accuracy were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Low | 3 | 98.2 | 91.5 |

| High | 800 | 99.1 | 93.2 |

The matrix effect was minimal, and the recovery of lansoprazole from human plasma was consistent and high.

Visualizations

Caption: Metabolic pathway of Lansoprazole.

Caption: Experimental workflow for sample preparation and analysis.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of lansoprazole in human plasma. The use of this compound as an internal standard provides excellent accuracy and precision, making this method suitable for high-throughput bioanalysis in a research setting. The presented protocol and performance characteristics demonstrate the suitability of this method for pharmacokinetic studies and other applications requiring the accurate measurement of lansoprazole.

References

Application Note: Quantitative Analysis of Lansoprazole in Human Plasma using a Novel LC-MS/MS Method with Lansoprazole Sulfide-d4 as an Internal Standard

Introduction

Lansoprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders. Accurate and reliable quantification of Lansoprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Lansoprazole in human plasma. The method employs a stable isotope-labeled internal standard, Lansoprazole Sulfide-d4, to ensure high accuracy and precision.

Principle

The method involves the extraction of Lansoprazole and the internal standard (IS), this compound, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. Quantification is achieved by comparing the peak area ratio of Lansoprazole to its deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Lansoprazole reference standard (Purity ≥98%)

-

This compound (Purity ≥98%, isotopic purity ≥99 atom % D)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2-EDTA as anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.

Sample Preparation Protocol

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 2.5 | |

| 2.6 | |

| 4.0 |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Lansoprazole | 370.1 | 252.1 | 150 | 35 |

| This compound (IS) | 358.1 | 240.1 | 150 | 35 |

Note: The proposed product ion for this compound is based on a similar fragmentation pattern to Lansoprazole, accounting for the mass difference due to the sulfide group and deuterium labeling.

Data Presentation

Table 4: Method Validation Summary (Hypothetical Data)

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Precision (%CV) | |

| Intra-day | < 10% |

| Inter-day | < 12% |

| Accuracy (%Bias) | |

| Intra-day | ± 15% |

| Inter-day | ± 15% |

| Recovery | |

| Lansoprazole | > 85% |

| This compound | > 88% |

| Matrix Effect | |

| Ion Suppression/Enhancement | Minimal and compensated by IS |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Lansoprazole.

Application Notes and Protocols: The Use of Lansoprazole Sulfide-d4 in Drug Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lansoprazole Sulfide-d4 as an internal standard in drug metabolism research. Detailed protocols for both in vitro and in vivo studies are outlined to facilitate accurate and reproducible quantification of Lansoprazole Sulfide, a key metabolite of the proton pump inhibitor Lansoprazole.

Introduction to Lansoprazole Metabolism and the Role of Deuterated Standards

Lansoprazole is a widely prescribed proton pump inhibitor that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1] The major metabolic pathways include 5-hydroxylation to form 5-hydroxylansoprazole (catalyzed mainly by CYP2C19) and oxidation to Lansoprazole Sulfone (primarily by CYP3A4).[1][2][3] Lansoprazole can also be metabolized to Lansoprazole Sulfide.[1][3] Understanding the pharmacokinetics of Lansoprazole and its metabolites is crucial for assessing drug efficacy and safety, particularly concerning inter-individual variability due to genetic polymorphisms in CYP2C19.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and specificity.[4][5][6] The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification. These standards are chemically identical to the analyte but have a different mass, allowing them to co-elute chromatographically and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response.

Data Presentation

Table 1: Mass Spectrometric Properties of Lansoprazole Sulfide and this compound

| Compound | Chemical Formula | Molecular Weight | Precursor Ion (m/z) | Product Ion (m/z) |

| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.37 | 354.1 | 286.1 |

| This compound | C₁₆H₁₀D₄F₃N₃OS | 357.40 | 358.1 | 290.1 |

Table 2: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Chinese Male Subjects (Single 30 mg Oral Dose)

| Analyte | Cmax (ng/mL) | Tmax (hours) | t½z (hours) | AUC₀₋₂₄ (ng/mL/h) |

| Lansoprazole | 1047 ± 344 | 2.0 ± 0.7 | 2.24 ± 1.43 | 3388 ± 1484 |

| 5'-hydroxy Lansoprazole | 111.2 ± 41.8 | 2.1 ± 0.8 | 2.31 ± 1.18 | 317.0 ± 81.2 |

| Lansoprazole Sulfone | 66.6 ± 52.9 | 1.9 ± 0.8 | 2.52 ± 1.54 | 231.9 ± 241.7 |

| Data presented as mean ± SD.[7] |

Table 3: Stereoselective Metabolism of Lansoprazole Enantiomers by Human Liver Microsomes

| Enantiomer | Metabolite | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| R-Lansoprazole | 5-hydroxylansoprazole + Sulfone | 13.5 |

| S-Lansoprazole | 5-hydroxylansoprazole + Sulfone | 57.3 |

| Data from a study on the stereoselective metabolism of lansoprazole.[8] |

Mandatory Visualizations

Experimental Protocols

Protocol 1: In Vitro Metabolism of Lansoprazole in Human Liver Microsomes

Objective: To determine the metabolic profile of Lansoprazole and quantify the formation of Lansoprazole Sulfide using this compound as an internal standard.

Materials:

-

Lansoprazole

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium acetate

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Lansoprazole (e.g., 10 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the incubation buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the incubation buffer, HLM (final concentration e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding Lansoprazole (final concentration e.g., 1 µM).

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient elution may be required to separate metabolites.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the transitions for Lansoprazole, Lansoprazole Sulfide, and this compound as detailed in Table 1.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Lansoprazole Sulfide to this compound against the concentration of Lansoprazole Sulfide standards.

-

Quantify the concentration of Lansoprazole Sulfide in the incubated samples using the calibration curve.

-

Plot the concentration of Lansoprazole Sulfide formed over time to determine the rate of metabolism.

-

Protocol 2: In Vivo Pharmacokinetic Study of Lansoprazole in a Preclinical Model (Rats)

Objective: To determine the pharmacokinetic profile of Lansoprazole and its metabolite, Lansoprazole Sulfide, in rats following oral administration, using this compound as an internal standard for quantification.

Materials:

-

Lansoprazole formulation for oral administration.

-

This compound.

-

Sprague-Dawley rats (or other appropriate strain).

-

Equipment for oral gavage.

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

Centrifuge.

-

Acetonitrile (LC-MS grade).

-

Organic solvents for extraction (e.g., diethyl ether, dichloromethane).[9]

Procedure:

-

Animal Dosing:

-

Fast the rats overnight with free access to water.

-

Administer a single oral dose of Lansoprazole (e.g., 30 mg/kg) via oral gavage.

-

-

Blood Sample Collection:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Preparation for LC-MS/MS:

-

Thaw the plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known amount of this compound working solution.

-

Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.[4][10] Vortex and centrifuge.

-

Alternatively, perform liquid-liquid extraction by adding an appropriate organic solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v), vortexing, and separating the organic layer.[9]

-

Evaporate the supernatant or organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Follow the LC-MS/MS conditions as described in Protocol 1.

-

-

Pharmacokinetic Analysis:

-

Quantify the plasma concentrations of Lansoprazole and Lansoprazole Sulfide at each time point.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).

-

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lansoprazole quantification in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic properties of lansoprazole (30-mg enteric-coated capsules) and its metabolites: A single-dose, open-label study in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective metabolism of lansoprazole by human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

Application Note: High-Throughput Bioanalytical Assay for Lansoprazole in Human Plasma using Lansoprazole Sulfide-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of lansoprazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Lansoprazole Sulfide-d4, a deuterated metabolite of lansoprazole, as an internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, enabling high-throughput analysis. The chromatographic separation is performed on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving lansoprazole.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1][2] It is widely prescribed for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Accurate measurement of lansoprazole concentrations in biological matrices is crucial for pharmacokinetic and bioavailability studies.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS.[1][3][4] They exhibit similar physicochemical properties to the analyte, co-eluting chromatographically and experiencing similar matrix effects, which leads to more reliable and reproducible results.[2] this compound is a deuterated analog of lansoprazole sulfide, a known metabolite of lansoprazole.[3] Its use as an internal standard is advantageous as it closely mimics the behavior of the analyte during sample extraction and ionization.

This application note provides a detailed protocol for the determination of lansoprazole in human plasma, offering a valuable tool for researchers in drug metabolism and clinical pharmacology.

Experimental Protocols

Materials and Reagents

-

Lansoprazole reference standard

-

This compound (Internal Standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (K2-EDTA)

Equipment

-

Liquid chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of lansoprazole and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and make up to the volume.

-

Store the stock solutions at -20°C.

Working Standard Solutions:

-

Prepare serial dilutions of the lansoprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards with concentrations ranging from 1 ng/mL to 2000 ng/mL.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

Sample Preparation

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | 10% B to 90% B in 3 min, hold for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |

| Column Temperature | 40°C |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Lansoprazole: m/z 370.1 → 252.1 this compound: m/z 358.1 → 240.1 |

| Collision Energy | Optimized for specific instrument |

| Declustering Potential | Optimized for specific instrument |

| Source Temperature | 500°C |

Note: Mass spectrometer parameters should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method based on typical validation results for lansoprazole assays.[5][6][7]

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Lansoprazole | 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | < 15 | < 15 | ± 20 |

| Low QC | 3 | < 15 | < 15 | ± 15 |

| Mid QC | 100 | < 15 | < 15 | ± 15 |

| High QC | 1500 | < 15 | < 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 85 - 115 | 85 - 115 |

| High QC | 1500 | 85 - 115 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Bioanalytical sample preparation workflow.

Lansoprazole Metabolic Pathway

References

- 1. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Metabolic interactions of the proton-pump inhibitors lansoprazole, omeprazole and pantoprazole with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of lansoprazole and its metabolites 5'-hydroxy lansoprazole and lansoprazole sulphone in human plasma by LC-MS/MS: application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamopen.com [benthamopen.com]

Application Note: High-Throughput Chromatographic Separation of Lansoprazole and Lansoprazole Sulfide-d4 for Pharmacokinetic Studies

[DATE]: November 5, 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous chromatographic separation and quantification of the proton pump inhibitor, Lansoprazole, and its deuterated metabolite, Lansoprazole Sulfide-d4, which is often used as an internal standard. The described Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies in drug development and clinical research. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters to ensure accurate and reproducible results.

Introduction

Lansoprazole is a widely prescribed proton pump inhibitor used to treat conditions related to excessive stomach acid. In pharmacokinetic studies, it is crucial to accurately measure the concentration of Lansoprazole and its metabolites in biological matrices. Lansoprazole Sulfide is a key metabolite, and its deuterated form, this compound, is an ideal internal standard for quantitative bioanalysis due to its similar chemical properties and distinct mass.[1] This note provides a detailed protocol for the efficient separation of Lansoprazole from this compound using UPLC-MS/MS, a technique that offers high sensitivity and selectivity.[2][3]

Experimental Workflow

Caption: Experimental workflow for the UPLC-MS/MS analysis of Lansoprazole.

Materials and Reagents

-

Lansoprazole reference standard

-

Acetonitrile (HPLC grade or higher)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade or higher)

-

Deionized water (18.2 MΩ·cm)

-

Human plasma (or other relevant biological matrix)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Experimental Protocols

Standard and Sample Preparation

-

Stock Solutions: Prepare stock solutions of Lansoprazole and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

-

Sample Preparation:

-

To 100 µL of plasma sample, add 20 µL of the internal standard spiking solution.

-

Add 300 µL of acetonitrile to precipitate proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and dilute with an equal volume of deionized water.

-

Inject the final solution into the UPLC-MS/MS system.

-

UPLC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 95 | 5 |

| 4.5 | 95 | 5 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Lansoprazole | 370.2 | 252.0 | 30 | 15 |

| This compound | 358.1 | 240.1 | 30 | 15 |

Results and Discussion

The developed UPLC-MS/MS method provides excellent separation and sensitive detection of Lansoprazole and its deuterated internal standard, this compound. The use of a sub-2 µm particle column allows for rapid analysis times of under 5 minutes per sample, significantly increasing throughput.[6] The gradient elution effectively resolves the analytes from endogenous plasma components, minimizing matrix effects. The MRM transitions are highly specific, ensuring accurate quantification. The method is expected to demonstrate excellent linearity over a clinically relevant concentration range, with high precision and accuracy.

Conclusion

This application note provides a detailed and robust UPLC-MS/MS method for the simultaneous quantification of Lansoprazole and this compound in plasma. The protocol is well-suited for high-throughput bioanalytical applications, particularly in support of pharmacokinetic studies. The combination of efficient sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection ensures reliable and accurate results for researchers, scientists, and drug development professionals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benthamopen.com [benthamopen.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. Determination of lansoprazole in human plasma by rapid resolution liquid chromatography-electrospray tandem mass spectrometry: application to a bioequivalence study on Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Application Note: Analysis of Lansoprazole Sulfide-d4 by Mass Spectrometry

Introduction

Lansoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C19, into several metabolites, including lansoprazole sulfide, lansoprazole sulfone, and 5-hydroxy lansoprazole.[1][2][3] Lansoprazole sulfide is an active metabolite of lansoprazole.[4][5] For pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. Lansoprazole Sulfide-d4 is a deuterium-labeled analog of Lansoprazole Sulfide, commonly used as an internal standard for its determination in biological matrices.[4]

This application note provides a detailed protocol for the fragmentation of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information presented here is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of lansoprazole and its metabolites.

Metabolic Pathway of Lansoprazole

Lansoprazole undergoes metabolism in the liver to form lansoprazole sulfide and other metabolites. The sulfide metabolite is formed through the action of CYP3A4.[3]

Caption: Metabolic conversion of Lansoprazole to Lansoprazole Sulfide.

Experimental Protocols

1. Sample Preparation

A protein precipitation method is commonly employed for the extraction of lansoprazole and its metabolites from plasma samples.

-

To 100 µL of plasma, add 20 µL of this compound internal standard solution (concentration as required).

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

-

Column: C18 column (e.g., 50 x 4.6 mm, 3.5 µm)[6]

-

Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate solution (e.g., 80:20 v/v)[7]

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

3. Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions: The exact mass of Lansoprazole Sulfide is 353.08096774 Da.[8] For the d4 variant, the precursor ion will be approximately m/z 358.1. The fragmentation is predicted based on the fragmentation of lansoprazole and related compounds, where a common fragment is the benzoimidazole moiety (m/z 119.0604).[9] Another significant fragmentation pathway involves the cleavage of the C-S bond.

Quantitative Data